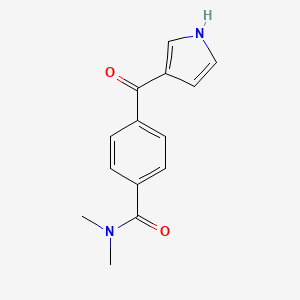![molecular formula C15H16N2O2S2 B7585079 4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile, also known as MTAESB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTAESB is a sulfonamide-based compound that has been synthesized through a multi-step process, and its unique structure has led to its investigation in numerous scientific studies.
作用機序
4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile is a sulfonamide-based compound that has been shown to inhibit the activity of certain enzymes, including carbonic anhydrases and metalloproteases. The exact mechanism of action of 4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile is not fully understood, but it is believed to involve the binding of 4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile to the active site of the enzyme, leading to inhibition of enzyme activity.
Biochemical and Physiological Effects:
4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase activity, inhibition of metalloprotease activity, and anti-inflammatory effects. Additionally, 4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile has been shown to have potential as a therapeutic agent for various diseases, including cancer and diabetes.
実験室実験の利点と制限
4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile has several advantages for use in lab experiments, including its unique structure and potential as a therapeutic agent. However, there are also limitations to its use, including its potential toxicity and limited availability.
将来の方向性
There are several future directions for research involving 4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile, including further investigation of its potential as a therapeutic agent for various diseases, including cancer and diabetes. Additionally, 4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile could be further studied for its potential as a tool for studying protein-protein interactions and its potential as a component in organic electronic devices. Further research is also needed to better understand the mechanism of action of 4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile and its potential toxicity.
合成法
The synthesis of 4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile involves several steps, starting with the reaction of 4-bromobenzonitrile with sodium hydride to form 4-cyanobenzyl bromide. This intermediate is then reacted with 2-(methylthiophen-3-ylmethyl)amine in the presence of palladium catalysts to form 4-[2-(methyl(thiophen-3-ylmethyl)amino)ethyl]benzonitrile. The final step involves the reaction of the previously synthesized compound with sodium sulfonate to form 4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile.
科学的研究の応用
4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile has been investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. In biochemistry, 4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile has been investigated for its ability to inhibit enzyme activity and its potential as a tool for studying protein-protein interactions. In material science, 4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile has been studied for its potential as a component in organic electronic devices.
特性
IUPAC Name |
4-[2-[methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-17(11-14-6-8-20-12-14)7-9-21(18,19)15-4-2-13(10-16)3-5-15/h2-6,8,12H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUASWRMEBROMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCS(=O)(=O)C1=CC=C(C=C1)C#N)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)

![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)


![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
![3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7585088.png)



